![molecular formula C10H13NO2 B2840089 3-[(Propan-2-yl)amino]benzoic acid CAS No. 923112-64-5](/img/structure/B2840089.png)
3-[(Propan-2-yl)amino]benzoic acid
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Description
“3-[(Propan-2-yl)amino]benzoic acid” is an organic compound with the molecular formula C10H13NO2 . It is also known as 3-(isopropylamino)-2-methylbenzoic acid . The compound is a white solid, although commercial samples are often colored .
Molecular Structure Analysis
The molecular structure of “3-[(Propan-2-yl)amino]benzoic acid” consists of a benzoic acid core with an isopropylamino group attached to the 3rd carbon of the benzene ring . The molecular weight of the compound is 179.22 .Physical And Chemical Properties Analysis
“3-[(Propan-2-yl)amino]benzoic acid” is a white solid . The compound has a molecular weight of 179.22 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Scientific Research Applications
- Researchers have investigated the antimicrobial properties of 3-[(Propan-2-yl)amino]benzoic acid. Microdilution susceptibility tests in Müller–Hinton Broth and Sabouraud Liquid Medium demonstrated its antibacterial and antifungal activity .
- The compound plays a role in the cholinergic system. It is involved in the synthesis of acetylcholine (ACh), a neurotransmitter. Specifically, choline is converted into ACh by reacting with acetyl coenzyme A (AcCoA) through the action of choline acetyltransferase (ChAT) .
- Researchers have explored the inhibitory effects of 3-[(Propan-2-yl)amino]benzoic acid. It has been studied as an inhibitor in various contexts, although specific targets may vary.
Antibacterial and Antifungal Activity
Cholinergic System Modulation
Inhibition Studies
properties
IUPAC Name |
3-(propan-2-ylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOMEZXHQDYHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Propan-2-yl)amino]benzoic acid |
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